molecular formula C10H9NO5 B1313954 2-(4-Nitrophenyl)-2-oxoethyl acetate CAS No. 65921-30-4

2-(4-Nitrophenyl)-2-oxoethyl acetate

Cat. No.: B1313954
CAS No.: 65921-30-4
M. Wt: 223.18 g/mol
InChI Key: SROHNFZTTHLMQF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9NO5. It is a derivative of 4-nitrophenol and is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an acetate ester group (-COOCH3) attached to the ethyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Nitrophenyl)-2-oxoethyl acetate can be synthesized through the esterification of 4-nitrophenol with acetic acid. The reaction is typically catalyzed by an immobilized lipase enzyme in an organic solvent such as n-heptane. The reaction conditions include a temperature of 65°C and a reaction time of approximately 3 hours . The immobilized enzyme can be reused for multiple cycles, making the process efficient and cost-effective.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification reactions but on a larger scale. The use of continuous flow reactors and immobilized enzymes allows for the efficient production of the compound with high yields. The reaction conditions are optimized to ensure maximum conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to produce 4-nitrophenol and acetic acid.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Hydrolysis: 4-nitrophenol and acetic acid.

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl acetate involves its interaction with enzymes and other molecular targets. In enzyme assays, the compound is hydrolyzed by esterases or lipases, resulting in the release of 4-nitrophenol, which can be quantitatively measured. The nitro group can also undergo reduction or substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitro group and an acetate ester group, which allows it to participate in a wide range of chemical reactions. Its use as a substrate in enzyme assays and its role in the synthesis of other compounds highlight its versatility and importance in scientific research.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-7(12)16-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROHNFZTTHLMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495850
Record name 2-(4-Nitrophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65921-30-4
Record name 2-(4-Nitrophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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